REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH3:6])=[CH:3]/[C:4]#[N:5].C[O:8][C:9](=O)[C:10]#[CH:11].C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>CN(C=O)C>[CH3:6][C:2]1[NH:1][C:9](=[O:8])[CH:10]=[CH:11][C:3]=1[C:4]#[N:5] |f:2.3|
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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N/C(=C/C#N)/C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC(C#C)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
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Control Type
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UNSPECIFIED
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Setpoint
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230 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxed for additional 1 h
|
Duration
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1 h
|
Type
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DISTILLATION
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Details
|
DMF and MeOH were distilled off
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled down
|
Type
|
ADDITION
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Details
|
EtOAc (200 ml) was added
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Type
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FILTRATION
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Details
|
the resulting crystals were filtered off
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Type
|
WASH
|
Details
|
washed with EtOAc and ether affording the title compound (44.8 g, FP>250° C.)
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC(C=CC1C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |